molecular formula C20H17N3O6 B7625746 [2-(4-ethoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No.: B7625746
M. Wt: 395.4 g/mol
InChI Key: NSNOYEMWJONDCN-UHFFFAOYSA-N
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Description

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazine ring system, which is fused with a carboxylate group and an anilino group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-ethoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and phthalic anhydride, under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification or amidation reactions, using reagents like ethyl chloroformate or ethyl carbamate.

    Attachment of the Anilino Group: The anilino group can be attached through nucleophilic substitution reactions, where an appropriate aniline derivative reacts with the phthalazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the phthalazine ring or the anilino group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine diones, while reduction may produce phthalazine alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-ethoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its phthalazine core is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are investigating its potential as a therapeutic agent for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-ethoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Other phthalazine derivatives, such as phthalazine-1,4-dione and phthalazine-1-carboxamide, share a similar core structure but differ in their substituents.

    Anilino Derivatives: Compounds like 4-anilinoquinazoline and 4-anilinopyrimidine also contain an anilino group but have different ring systems.

Uniqueness

The uniqueness of [2-(4-ethoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate lies in its combination of the phthalazine ring with an ethoxycarbonylanilino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-2-28-19(26)12-7-9-13(10-8-12)21-16(24)11-29-20(27)17-14-5-3-4-6-15(14)18(25)23-22-17/h3-10H,2,11H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNOYEMWJONDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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